![molecular formula C13H18N2 B13253166 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253166.png)
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile
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Overview
Description
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is an organic compound with a complex structure that includes a nitrile group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2,2-dimethylpropylamine in the presence of a cyanating agent such as potassium cyanide. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Based on the search results, here's what is known about the compound 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile:
Basic Information
- Name: this compound is the chemical name .
- CAS Number: 1248406-65-6
- Molecular Formula: C13H18N2
- Molecular Weight: 202.30
- MDL Number: MFCD14625222
Availability
- The compound is temporarily out of stock . You can leave your email to be informed when it is back in stock .
- It may be available for purchase from suppliers like BLD Pharm and Ambeed .
Safety Information
- Signal Word: Not specified in the search results.
- Hazard Statements: Not specified in the search results.
- Precautionary Statements: Not specified in the search results.
Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context:
- Pharmaceuticals: The compound is related to substituted imidazole compounds, which can modulate the activity of KSP and may be useful in cancer treatment .
- Activation Analysis: Activation analysis is a technique used in manufacturing and research to identify and measure elements in very small quantities, which may be relevant to the analysis or use of this compound .
- Glaucoma Management: One search result discusses advancements in glaucoma management, including the use of microstents and intracameral implants to lower IOP and reduce the need for medications like latanoprost . However, it doesn't directly link this compound to glaucoma treatment.
Mechanism of Action
The mechanism of action of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)acetonitrile: Similar structure but with an amino group instead of the dimethylpropylamino group.
2-(4-Dimethylamino)phenylacetonitrile: Contains a dimethylamino group instead of the dimethylpropylamino group.
Uniqueness
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is unique due to the presence of the 2,2-dimethylpropylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds .
Biological Activity
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor in various signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The compound is structurally related to several classes of biologically active molecules, particularly those that inhibit protein kinases. It has been identified as a potential inhibitor of the Janus kinase 2 (JAK-2) pathway, which plays a crucial role in cytokine signaling and has been implicated in various malignancies.
JAK-2 Inhibition
- JAK-2 Role : JAK-2 is involved in the signal transduction of numerous cytokines and growth factors. Its dysregulation is associated with hematological malignancies and inflammatory diseases.
- Inhibition Mechanism : Inhibitors like this compound can block the phosphorylation of STAT proteins, leading to reduced transcriptional activity of genes involved in cell proliferation and survival .
Biological Activity Data
The biological activities of this compound have been characterized through various assays. Below is a summary table presenting key findings:
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Study on Cancer Cell Lines :
- A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines including HeLa and A549. The mechanism was linked to the inhibition of JAK-2/STAT signaling pathways, leading to decreased cell viability and increased markers of apoptosis such as cleaved caspase-3 .
- In Vivo Efficacy :
- Anti-inflammatory Effects :
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-[4-(2,2-dimethylpropylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)10-15-12-6-4-11(5-7-12)8-9-14/h4-7,15H,8,10H2,1-3H3 |
InChI Key |
VNUXUXZJMDZIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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